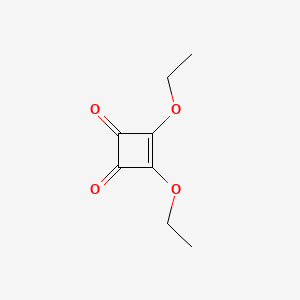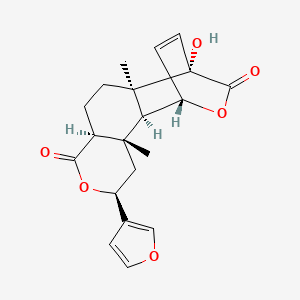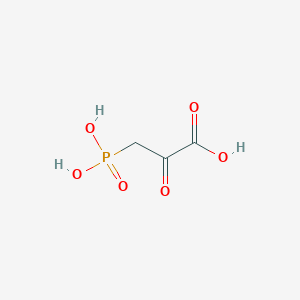
3,4-Diethoxy-3-cyclobutene-1,2-dione
Overview
Description
3,4-Diethoxy-3-cyclobutene-1,2-dione is a chemical compound with the molecular formula C8H10O4 . It is a member of the squaric acid family and exhibits interesting reactivity due to its strained cyclobutene ring. The compound is characterized by its two ethoxy groups attached to the cyclobutene core .
Synthesis Analysis
The synthesis of 3,4-Diethoxy-3-cyclobutene-1,2-dione involves various methods. One common approach is the reaction of squaric acid with ethanol or diethylamine. The esterification of squaric acid leads to the formation of this compound .
Molecular Structure Analysis
The molecular structure of 3,4-Diethoxy-3-cyclobutene-1,2-dione consists of a four-membered cyclobutene ring with two ethoxy groups attached. The compound adopts a planar geometry due to the conjugation of the double bonds within the cyclobutene ring .
Chemical Reactions Analysis
- Ethoxy Substitution : The compound readily undergoes substitution reactions at the ethoxy groups. For instance, it reacts with amines and unsaturated organosilanes .
- Furanone Synthesis : 3,4-Diethoxy-3-cyclobutene-1,2-dione serves as a starting material for the synthesis of furanones .
- Quinone Formation : It can also participate in quinone-forming reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Production of Diethoxy-cyclobutenedione
3,4-Diethoxy-3-cyclobutene-1,2-dione can be produced by heating 3,4-Dihydroxy-3-cyclobutene-1,2-dione .
Pharmaceutical Intermediates
It is used as an intermediate in the pharmaceutical industry . However, the specific drugs that use this compound as an intermediate are not specified in the available resources.
Squarylium Dyes
This compound is used in the production of squarylium dyes . Squarylium dyes are a type of organic dye that are used in various applications such as in the production of dye lasers.
Photoconducting Squaraines
3,4-Diethoxy-3-cyclobutene-1,2-dione is used in the production of photoconducting squaraines . Squaraines are a class of organic compounds that are used in the field of organic electronics due to their photoconducting properties.
Contact Sensitizer
The dibutylester of 3,4-Diethoxy-3-cyclobutene-1,2-dione is used as a contact sensitizer in the treatment of alopecia and warts .
Synthesis of Furanones and Quinones
3,4-Diethoxy-3-cyclobutene-1,2-dione is used as a starting material for the synthesis of furanones and quinones . These compounds have various applications in the field of organic chemistry.
Ethoxy Substitution
This compound undergoes ethoxy substitution with amines and unsaturated organosilanes . This reaction can be used to produce a variety of other organic compounds.
Building Block for Uncharged Polymeric Networks
3,4-Diethoxy-3-cyclobutene-1,2-dione can be used to synthesize a squarate dianion, which is used as a building block to create uncharged polymeric networks .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to inhibit enzymes such as glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase .
Mode of Action
It’s known to undergo ethoxy substitution with amines and unsaturated organosilanes . This suggests that it might interact with its targets through a similar mechanism, leading to changes in the structure and function of the target molecules.
properties
IUPAC Name |
3,4-diethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSFLZCLKYZYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200334 | |
| Record name | Squaric acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxy-3-cyclobutene-1,2-dione | |
CAS RN |
5231-87-8 | |
| Record name | Diethyl squarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squaric acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squaric acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Diethoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)







